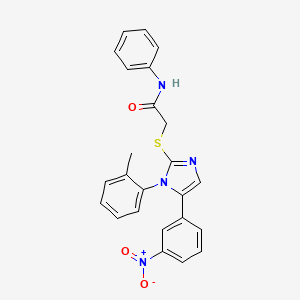
1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-, has a CAS Number of 306976-40-9 and a molecular weight of 280.68 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular formula of this compound is C11H12ClF3N2O . The InChI code is 1S/C11H12ClF3N2O/c12-9-5-7 (11 (13,14)15)6-16-10 (9)17-3-1-8 (18)2-4-17/h5-6,8,18H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.68 . More detailed properties are not provided in the sources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis and structural characterization of complexes involving amino-pyridine ligands, such as 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol, have been explored in depth. These studies include the synthesis of mononuclear Mn(II) complexes with pentadentate amino-pyridine ligands, which show varied configurations and solid-state properties as revealed by X-ray diffraction and electron paramagnetic resonance spectra (Hureau et al., 2008). Additionally, the creation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been documented, showcasing the potential for diverse chemical transformations and applications in material science (Bradiaková et al., 2009).
Catalytic and Biological Activities
Research has also been conducted on the synthesis, reactions, and potential antiviral activity of pyridinyl ethanone derivatives, highlighting the importance of such compounds in developing therapeutic agents (Attaby et al., 2006). Furthermore, studies on the regio- and enantioselective organocatalytic addition of alkyl methyl ketones to β-silylmethylene malonates demonstrate the utility of these compounds in asymmetric synthesis, offering insights into the development of new catalytic processes (Chowdhury & Ghosh, 2009).
Material Science and Molecular Interactions
In the field of materials science, the synthesis and characterization of novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes with metals such as Cu(II), Fe(II), and Pd(II) have been explored for their DNA interaction and docking studies, suggesting applications in drug design and molecular biology (Kurt et al., 2020). Additionally, the development of novel Schiff bases as potential inhibitors of the 3-chymotrypsin-like protease of SARS-CoV-2 underscores the relevance of such compounds in addressing global health challenges (Al‐Janabi et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O/c1-9(22)11-4-2-10(3-5-11)7-20-14-13(16)6-12(8-21-14)15(17,18)19/h2-6,8-9,22H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXDKRWWBOYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)

![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)


![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2693651.png)

![N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2693653.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2693654.png)

![6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693657.png)